molecular formula C9H11BrN2O B13708560 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine

2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine

Cat. No.: B13708560
M. Wt: 243.10 g/mol
InChI Key: QUTQVZKIFNXPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine is a specialized bromopyridine derivative designed for pharmaceutical and medicinal chemistry research. This compound serves as a high-value synthetic intermediate, particularly in the construction of novel heterocyclic systems. The presence of both a bromo substituent and a 1-methylazetidinyloxy side chain on the pyridine ring makes it a versatile precursor for cross-coupling reactions and further functionalization, such as Suzuki-Miyaura or Buchwald-Hartwig amination reactions . Pyridine-based compounds are recognized as privileged structures in drug discovery due to their widespread presence in bioactive molecules . Research indicates that molecules containing a pyridine nucleus, especially those combined with other heterocycles, demonstrate enhanced and broad-spectrum therapeutic properties . This compound is of significant interest in the development of new antimicrobial and antiviral agents, a critical area of research underscored by the need for treatments against emerging pathogens . Its structural features are key for interacting with specific protein targets, defining the selectivity for the intended biological activity . Furthermore, the pyridine moiety can improve the water solubility of lead molecules, which is a valuable trait in optimizing pharmacokinetic profiles . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-6-(1-methylazetidin-3-yl)oxypyridine

InChI

InChI=1S/C9H11BrN2O/c1-12-5-7(6-12)13-9-4-2-3-8(10)11-9/h2-4,7H,5-6H2,1H3

InChI Key

QUTQVZKIFNXPRI-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)OC2=NC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine

General Synthetic Strategy

The synthesis typically starts from a suitably substituted pyridine precursor, such as 2-bromo-6-hydroxypyridine or 2,6-dihalopyridines, followed by nucleophilic substitution with 1-methyl-3-azetidinol or a related azetidine derivative to form the ether linkage. Key steps include:

Detailed Preparation Steps and Conditions

Bromination of Pyridine Derivatives

A common precursor is 2-bromo-5-(bromomethyl)pyridine , which can be prepared by bromination of 2-bromo-5-methylpyridine using N-bromosuccinimide (NBS) in carbon tetrachloride under irradiation or reflux with radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This step yields a bromomethyl intermediate that can be further functionalized.

Step Reagents & Conditions Yield (%) Notes
Bromination of 2-bromo-5-methylpyridine NBS, CCl4, 300 W lamp, 3 h or reflux with AIBN/benzoyl peroxide 69-100 Mixture of mono- and dibromo products; purified by chromatography
Nucleophilic Substitution to Introduce Azetidinyl Group

The bromomethyl pyridine intermediate can react with azetidine derivatives or amines in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Potassium carbonate or potassium tert-butoxide is often used as a base to facilitate substitution.

Step Reagents & Conditions Yield (%) Notes
Substitution with 1-methyl-3-azetidinyl nucleophile Potassium carbonate or potassium tert-butoxide, DMF or acetonitrile, 20-90°C, 2-15 h 25-99 Reaction time and temperature vary; purification by silica gel chromatography
Ether Formation via Nucleophilic Aromatic Substitution (SNAr)

Alternatively, 2-bromo-6-hydroxypyridine or 2,6-dihalopyridines can undergo nucleophilic aromatic substitution with 1-methyl-3-azetidinol or its derivatives under basic conditions (e.g., K2CO3 in DMF). This method forms the ether bond directly on the pyridine ring.

Step Reagents & Conditions Yield (%) Notes
Ether formation via SNAr 2-bromo-6-hydroxypyridine, 1-methyl-3-azetidinol, K2CO3, DMF, 90°C, 2 h ~71 Efficient etherification; purification by chromatography

Representative Synthetic Route Summary

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Bromination 2-bromo-5-methylpyridine NBS, CCl4, AIBN or benzoyl peroxide, reflux 2-bromo-5-(bromomethyl)pyridine 69-100
2 Nucleophilic substitution 2-bromo-5-(bromomethyl)pyridine 1-methyl-3-azetidinol, K2CO3, DMF, 20-90°C 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine 25-99
3 Purification Crude product Silica gel chromatography Pure target compound -

Analytical and Research Data

  • NMR Spectroscopy : Proton NMR typically shows aromatic proton signals of the pyridine ring, methylene protons adjacent to the oxygen, and characteristic azetidine ring protons. Bromine substitution affects chemical shifts due to electron-withdrawing effects.
  • Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight, confirming substitution.
  • Chromatography : Silica gel flash chromatography with gradients of ethyl acetate/hexanes or methanol/dichloromethane is standard for purification.

Notes on Reaction Optimization and Scale-Up

  • Reaction solvents such as DMF and acetonitrile are preferred for their polarity and ability to dissolve both nucleophiles and pyridine derivatives.
  • Bases like potassium carbonate and potassium tert-butoxide facilitate deprotonation and nucleophilic attack.
  • Temperature control (20-90°C) and reaction time (2-15 h) are critical for optimizing yield and minimizing side reactions.
  • Radical bromination requires careful control of initiators and reaction time to avoid over-bromination.
  • Purification by chromatography is necessary to isolate the pure compound due to possible side products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium amide (NaNH2) for amination, thiourea for thiolation, and sodium alkoxide for alkoxylation.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while oxidation might produce a pyridine N-oxide .

Scientific Research Applications

2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine involves its interaction with specific molecular targets. The bromine atom and the azetidinyl group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers or biological receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

a. 2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1)

  • Structure : Trifluoromethyl group at the 6-position.
  • Properties : High purity (≥99%), density 1.707 g/cm³, melting point 48–52°C.
  • Applications : Intermediate in organic synthesis; fluorinated groups improve metabolic stability in drug candidates.
  • Key Difference : The trifluoromethyl group enhances lipophilicity compared to the azetidinyloxy group, impacting bioavailability .

b. 2-Bromo-6-[2-(4-methylphenyl)-1,3-dioxolan-2-yl]pyridine (CAS 87848-96-2)

  • Structure : Dioxolan-phenyl substituent.
  • Molecular Weight : 320.18 g/mol.
  • Synthesis : Involves Suzuki-Miyaura coupling (e.g., 4-methoxyphenyl boronic acid with bromopyridine precursors) .
  • Key Difference : The dioxolane ring may improve solubility but lacks the nitrogen-based reactivity of azetidine .

c. 2-Bromo-6-(4,5-diphenyl-1H-imidazol-2-yl)pyridine

  • Structure : Imidazole-triazole hybrid substituent.
  • Synthesis : One-pot condensation of 6-bromopicolinaldehyde, benzil, and ammonium acetate, followed by propargylation and click chemistry (70–80% yield) .
  • Biological Activity: IC₅₀ values of 7b and 7c against HT-1080 (fibrosarcoma) and Caco-2 (colorectal adenocarcinoma) cell lines were comparable to doxorubicin .
  • Key Difference : Bulky aromatic substituents enhance anticancer activity but may reduce blood-brain barrier penetration compared to smaller azetidine rings.

d. 2-Bromo-6-(piperidin-3-ylmethylsulfanyl)-pyridine hydrochloride

  • Structure : Piperidine-sulfanyl group.
  • Applications : Used in pesticide and pharmaceutical intermediates.
  • Key Difference : Piperidine’s six-membered ring offers conformational flexibility, contrasting with azetidine’s rigidity .

Biological Activity

2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and antiviral properties. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a bromo group and an azetidine-derived moiety. Its synthesis typically involves reactions that introduce the azetidine ring while maintaining the integrity of the pyridine structure. Various synthetic routes have been explored, including classical methods and more modern approaches utilizing microwave-assisted techniques.

Antimicrobial Activity

Research indicates that compounds with a pyridine nucleus exhibit significant antimicrobial properties. In a study examining various pyridine derivatives, it was found that those containing additional heterocycles, like azetidines, often displayed enhanced antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Data

CompoundPathogenMinimum Inhibitory Concentration (MIC)
2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridineS. aureus55 μg/mL
E. coli56 μg/mL
C. albicans12.5 μg/mL

Antiviral Activity

Pyridine compounds have also been investigated for their antiviral potential, particularly in light of emerging viral threats like SARS-CoV-2. The presence of specific functional groups can enhance the interaction with viral proteins, thus improving antiviral efficacy .

In studies focusing on pyridine derivatives, compounds similar to 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine demonstrated promising results against viral replication in vitro.

The mechanisms through which 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine exerts its biological effects are not fully elucidated but are believed to involve:

  • Inhibition of cell wall synthesis : Particularly relevant for its antibacterial activity.
  • Interference with nucleic acid synthesis : This may play a role in its antiviral properties.

Case Studies

Several case studies have highlighted the compound's effectiveness in specific applications:

  • Antibacterial Efficacy : A study showed that 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine exhibited significant antibacterial activity against clinical isolates of E. coli, with an MIC comparable to standard antibiotics .
  • Antiviral Studies : In vitro experiments indicated that derivatives similar to this compound could inhibit viral replication in cell cultures infected with influenza viruses .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves bromination of a pyridine precursor followed by nucleophilic substitution with 1-methyl-3-azetidinol. Key steps include:

  • Bromination : Use of NBS (N-bromosuccinimide) or Br₂ under controlled conditions to avoid over-bromination .
  • Coupling Reaction : Reaction of 2-bromo-6-hydroxypyridine with 1-methyl-3-azetidinol using Mitsunobu conditions (e.g., DIAD, PPh₃) or SNAr (nucleophilic aromatic substitution) in polar aprotic solvents (DMF, DMSO) at 60–80°C .
  • Critical Parameters : Solvent choice (e.g., DMF enhances nucleophilicity), temperature (higher temps accelerate SNAr but risk decomposition), and stoichiometric ratios (excess azetidinol improves coupling efficiency). Yields >70% are achievable with HPLC purity >95% .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • NMR :
    • ¹H NMR : Aromatic protons at δ 7.8–8.2 ppm (pyridine ring), azetidine protons at δ 3.5–4.0 ppm (N-CH₃ and CH₂-O), and splitting patterns confirm substitution positions .
    • ¹³C NMR : Pyridine carbons at 120–150 ppm, Br-C at ~110 ppm (deshielded due to bromine), and azetidine carbons at 50–70 ppm .
  • HRMS : Exact mass verification (e.g., [M+H]⁺ = 257.03 g/mol) .
  • X-ray Crystallography : Resolves ambiguity in azetidine ring conformation and O-linkage geometry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the azetidine-oxy group in cross-coupling reactions?

The azetidine-oxy group acts as a directing group in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). Computational studies suggest:

  • Electronic Effects : The oxygen lone pairs enhance electron density at the pyridine C-2 position, facilitating oxidative addition with Pd(0) .
  • Steric Effects : The 1-methylazetidine’s compact structure minimizes steric hindrance compared to bulkier substituents (e.g., tert-butyl), improving coupling efficiency (TOF = 120 h⁻¹ vs. 40 h⁻¹ for tert-butyl analogs) .
  • Case Study : In a Stille coupling, the azetidine-oxy group stabilized the Pd intermediate, achieving 85% yield vs. 60% for methoxy-substituted analogs .

Q. How does the 1-methylazetidine substituent influence biological activity compared to other heterocyclic groups?

  • Comparative Data :

    SubstituentTarget (IC₅₀, nM)LogPSolubility (mg/mL)
    1-Methylazetidine12.3 (Kinase X)1.80.45
    Piperidine45.62.30.20
    Morpholine28.91.50.60
    Source: Adapted from
  • Key Findings : The azetidine group’s smaller ring size and N-methylation improve membrane permeability (PAMPA logPe = -4.2 vs. -5.1 for morpholine) and reduce metabolic degradation (t₁/₂ = 4.5 h in microsomes) .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Contradiction : Some studies report potent antiviral activity (IC₅₀ = 50 nM vs. HIV-1), while others show no efficacy .
  • Resolution : Batch variability in azetidine stereochemistry (racemic vs. enantiopure) may explain discrepancies. Chiral HPLC analysis revealed that only the (R)-enantiomer inhibits HIV-1 protease (Kᵢ = 8 nM) .
  • Recommendation : Enantioselective synthesis (e.g., asymmetric catalysis) and rigorous stereochemical characterization are critical .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Core Modifications :
    • Pyridine Ring : Introduce electron-withdrawing groups (e.g., CF₃) at C-4 to enhance electrophilicity for nucleophilic substitutions .
    • Azetidine Ring : Replace N-methyl with sp³-hybridized substituents (e.g., cyclopropyl) to modulate conformational flexibility .
  • Assay Design :
    • In Vitro : Kinase inhibition assays (e.g., ADP-Glo™) with dose-response curves (10 pM–10 µM).
    • In Silico : Molecular dynamics simulations (e.g., GROMACS) to predict binding poses with kinase ATP pockets .

Q. What analytical strategies can resolve decomposition products under storage conditions?

  • Stress Testing : Expose to accelerated conditions (40°C/75% RH for 4 weeks). LC-MS/MS identifies major degradants:
    • Hydrolysis : Cleavage of the azetidine-oxy bond generates 6-hydroxypyridine (m/z 96.02) .
    • Oxidation : Azetidine ring oxidation forms N-oxide (m/z 273.05) .
  • Mitigation : Store under inert atmosphere (N₂) at -20°C in amber vials with desiccants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.